N-(3-chloro-4-methoxyphenyl)-2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a sulfanyl acetamide derivative featuring a pyrimidinone core substituted with a 2,4-dimethylbenzenesulfonyl group and linked via a thioether bridge to an N-(3-chloro-4-methoxyphenyl)acetamide moiety. Its structural complexity arises from the combination of electron-withdrawing (chloro, sulfonyl) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties. The dihydropyrimidinone scaffold is notable for its prevalence in medicinal chemistry due to its role in enzyme inhibition, particularly in kinase and protease targets . The sulfonyl and thioether groups enhance metabolic stability and binding affinity, as observed in structurally related compounds .
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[5-(2,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O5S2/c1-12-4-7-17(13(2)8-12)32(28,29)18-10-23-21(25-20(18)27)31-11-19(26)24-14-5-6-16(30-3)15(22)9-14/h4-10H,11H2,1-3H3,(H,24,26)(H,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPNNLHUCWDHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)OC)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural homology with several classes of sulfanyl acetamides and pyrimidinones. Key analogs and their comparative features are summarized below:
Physicochemical and Pharmacokinetic Properties
- Solubility: The 2,4-dimethylbenzenesulfonyl group in the target compound improves aqueous solubility compared to non-sulfonylated analogs (e.g., chromeno-pyrimidinyl derivatives) . However, solubility remains lower than that of oxadiazole-containing analogs due to increased molecular rigidity .
- Metabolic Stability: The sulfonyl group reduces oxidative metabolism in hepatic microsomes, as seen in similar compounds like N-(3-chlorophenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide, which exhibits a t₁/₂ > 6 hours in vitro .
- Binding Affinity: The dihydropyrimidinone core confers stronger hydrogen-bonding interactions with target enzymes (e.g., kinases) compared to indole or oxadiazole cores, as demonstrated in crystallographic studies .
Key Research Findings
Crystallographic Data: The dihydropyrimidinone core adopts a planar conformation, facilitating π-π stacking interactions in enzyme active sites. This feature is absent in non-aromatic analogs like indole derivatives .
NMR Analysis : The chemical shifts of protons near the sulfonyl group (δ = 7.8–8.2 ppm) differ significantly from those in oxadiazole analogs (δ = 7.2–7.5 ppm), reflecting distinct electronic environments .
Lumping Strategy: Computational models classify the compound with other sulfonylated dihydropyrimidinones due to shared reactivity and degradation pathways, simplifying pharmacokinetic predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
